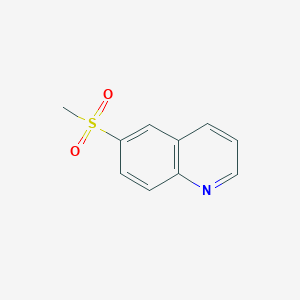

6-(Methylsulfonyl)quinoline

Descripción general

Descripción

6-(Methylsulfonyl)quinoline is a chemical compound with the linear formula C10H9NO2S . It has a molecular weight of 207.253 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of quinoline derivatives, like 6-(Methylsulfonyl)quinoline, has been a topic of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 6-(Methylsulfonyl)quinoline is represented by the linear formula C10H9NO2S . The average mass of the molecule is 207.249 Da .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been extensively studied . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Aplicaciones Científicas De Investigación

Anticancer Activity

Scientific Field

Medicinal Chemistry

Application Summary

6-(Methylsulfonyl)quinoline has been identified as a potential anticancer agent. Its structure allows for interaction with various biological targets, which can be exploited in cancer therapy.

Experimental Methods

The compound is typically tested in vitro using cancer cell lines. It may undergo modifications to enhance its bioavailability and potency. Assays such as MTT and flow cytometry are used to assess its efficacy.

Results

Studies have shown that certain derivatives of 6-(Methylsulfonyl)quinoline exhibit cytotoxic effects on cancer cells, indicating its potential as a therapeutic agent .

Anti-Inflammatory Properties

Scientific Field

Pharmacology

Application Summary

The anti-inflammatory properties of 6-(Methylsulfonyl)quinoline make it a candidate for treating inflammatory diseases. It modulates inflammatory pathways, reducing cytokine production and inflammation.

Experimental Methods

Animal models are used to evaluate the anti-inflammatory effects. The compound is administered, and biomarkers of inflammation are measured, such as prostaglandins and leukotrienes.

Results

Reductions in these biomarkers have been observed, suggesting that 6-(Methylsulfonyl)quinoline can effectively reduce inflammation .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

As an antimicrobial, 6-(Methylsulfonyl)quinoline targets various pathogens. Its mechanism involves disrupting microbial cell walls or interfering with DNA replication.

Experimental Methods

Microbial cultures are exposed to the compound, and its inhibitory concentration (MIC) is determined. The compound’s effect on biofilm formation can also be studied.

Results

The compound has shown effectiveness against a range of bacteria and fungi, with specific MIC values indicating its potency .

Antituberculosis Potential

Scientific Field

Infectious Diseases

Application Summary

Tuberculosis (TB) remains a global health challenge, and 6-(Methylsulfonyl)quinoline has been explored for its antituberculosis potential due to its ability to target Mycobacterium tuberculosis.

Experimental Methods

The compound is tested against TB strains in vitro. Drug susceptibility assays are conducted to determine its effectiveness.

Results

Promising results have been obtained, with the compound showing inhibitory activity against TB strains, which could lead to new treatments .

Antimalarial Activity

Scientific Field

Parasitology

Application Summary

6-(Methylsulfonyl)quinoline has been studied for its antimalarial properties. It may interfere with the life cycle of Plasmodium species, the parasites responsible for malaria.

Experimental Methods

In vitro assays using Plasmodium-infected erythrocytes are conducted. The compound’s effect on parasite growth and replication is assessed.

Results

The compound has demonstrated the ability to inhibit the growth of Plasmodium, offering a potential new avenue for antimalarial drug development .

Antioxidant Effects

Scientific Field

Biochemistry

Application Summary

Oxidative stress is implicated in many diseases, and antioxidants like 6-(Methylsulfonyl)quinoline can mitigate this by neutralizing free radicals.

Experimental Methods

The antioxidant capacity is measured using assays like DPPH and ABTS. These assays evaluate the compound’s ability to donate electrons and neutralize free radicals.

Results

6-(Methylsulfonyl)quinoline has shown antioxidant activity in these assays, indicating its potential to protect against oxidative stress-related damage .

Neuroprotective Effects

Scientific Field

Neuroscience

Application Summary

6-(Methylsulfonyl)quinoline has been explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Experimental Methods

Neuroprotective effects are typically assessed using neuronal cell cultures or animal models. The compound’s ability to prevent neuronal death or improve cognitive functions is evaluated.

Results

Studies suggest that 6-(Methylsulfonyl)quinoline may help in reducing neuronal inflammation and oxidative stress, contributing to its neuroprotective effects .

Cardiovascular Applications

Scientific Field

Cardiology

Application Summary

The compound’s potential to act as a vasodilator makes it a candidate for cardiovascular applications, possibly aiding in the management of hypertension and other heart-related conditions.

Experimental Methods

Cardiovascular effects can be measured in vivo through blood pressure monitoring and assessing heart rate variability in animal models.

Results

Preliminary results indicate that 6-(Methylsulfonyl)quinoline may have a positive impact on cardiovascular health by improving blood flow and reducing arterial pressure .

Anticonvulsant Activity

Application Summary

Anticonvulsant activity is another area of interest, with 6-(Methylsulfonyl)quinoline being investigated for its potential to prevent or reduce the frequency of seizures.

Experimental Methods

The anticonvulsant properties are tested using seizure models in animals. The efficacy is measured by the compound’s ability to delay the onset of seizures or reduce their severity.

Results

The compound has shown promise in preclinical trials, indicating its potential use as an anticonvulsant agent .

Anti-SARS-CoV-2 Activity

Scientific Field

Virology

Application Summary

Given the global impact of COVID-19, 6-(Methylsulfonyl)quinoline has been studied for its potential anti-SARS-CoV-2 activity, targeting the virus responsible for the disease.

Experimental Methods

In vitro assays involving viral replication and cell infection models are used to assess the compound’s antiviral efficacy.

Results

There is evidence to suggest that 6-(Methylsulfonyl)quinoline can inhibit the replication of SARS-CoV-2, offering a potential therapeutic option against COVID-19 .

Anti-Mycobacterial Properties

Application Summary

The anti-mycobacterial properties of 6-(Methylsulfonyl)quinoline are being investigated, particularly against strains resistant to conventional antibiotics.

Experimental Methods

The compound’s effectiveness is tested against mycobacterial cultures, with a focus on determining its minimum inhibitory concentrations (MICs).

Results

Initial studies show that 6-(Methylsulfonyl)quinoline possesses activity against mycobacterial species, which could lead to new treatments for infections like tuberculosis .

Antiplasmodial Activity

Application Summary

6-(Methylsulfonyl)quinoline’s potential to combat malaria is being explored due to its antiplasmodial properties, which could disrupt the lifecycle of the malaria-causing parasite Plasmodium.

Experimental Methods

The compound’s impact on Plasmodium-infected erythrocytes is studied in vitro, assessing its ability to inhibit parasite growth and replication.

Results

The results indicate that 6-(Methylsulfonyl)quinoline can effectively inhibit the growth of Plasmodium, suggesting its use as an antimalarial drug .

Safety And Hazards

Direcciones Futuras

The future directions for the study of 6-(Methylsulfonyl)quinoline and similar compounds involve the development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Propiedades

IUPAC Name |

6-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXTUJFKCPIINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332687 | |

| Record name | 6-methanesulfonylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfonyl)quinoline | |

CAS RN |

89770-29-6 | |

| Record name | 6-(Methylsulfonyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methanesulfonylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(METHYLSULFONYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

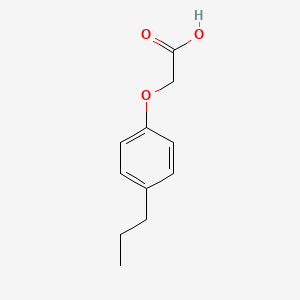

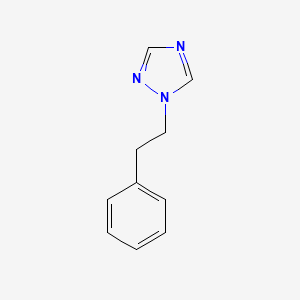

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

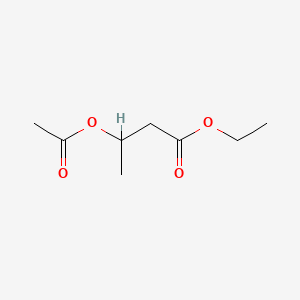

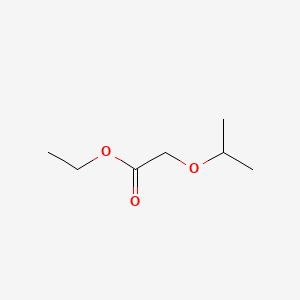

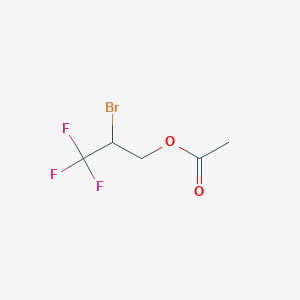

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)